molecular formula C13H12FN3O2 B1382959 2-Pyridinecarboxamide, 4-(4-amino-3-fluorophenoxy)-N-(methyl-d3)- CAS No. 1257864-28-0

2-Pyridinecarboxamide, 4-(4-amino-3-fluorophenoxy)-N-(methyl-d3)-

Cat. No.: B1382959
CAS No.: 1257864-28-0
M. Wt: 264.27 g/mol
InChI Key: ZQHJPIPGBODVTG-FIBGUPNXSA-N
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Description

2-Pyridinecarboxamide, 4-(4-amino-3-fluorophenoxy)-N-(methyl-d3)- is a chemical compound with the molecular formula C13H12FN3O2. It is a derivative of pyridinecarboxamide and contains a fluorine atom, an amino group, and a methylation on the pyridine ring. This compound is of interest in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process starting from commercially available precursors. One common method involves the reaction of 4-amino-3-fluorophenol with N-methyl-2-pyridinecarboxamide under specific conditions, such as the use of coupling reagents like carbodiimides or activating agents like thionyl chloride.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. The process would be carried out in reactors designed to handle the necessary reagents and control the reaction parameters, such as temperature and pressure, to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The fluorine atom can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

  • Reduction: Reducing agents such as iron and hydrochloric acid or tin and hydrochloric acid are commonly employed.

  • Substitution: Various nucleophiles can be used to substitute the fluorine atom, depending on the desired functional group.

Major Products Formed:

  • Oxidation: Formation of 4-amino-3-fluorophenol nitrate.

  • Reduction: Formation of 4-amino-3-fluorophenol amine.

  • Substitution: Formation of various substituted phenols or amines.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: It can be used as a building block in the synthesis of more complex molecules.

  • Biology: It can serve as a probe or inhibitor in biological studies to understand enzyme mechanisms.

  • Medicine: It may be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

  • Industry: It can be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, if used as an inhibitor, it may bind to the active site of an enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • 4-(4-Amino-3-fluorophenoxy)-N-methyl-2-pyridinecarboxamide: This is a closely related compound with a similar structure but without the deuterium substitution.

  • 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide: Another similar compound with a slight variation in the pyridine ring.

Uniqueness: The presence of the deuterium atom in 2-Pyridinecarboxamide, 4-(4-amino-3-fluorophenoxy)-N-(methyl-d3)- makes it unique compared to its non-deuterated counterparts. This substitution can affect the compound's physical and chemical properties, such as its stability and reactivity.

Biological Activity

2-Pyridinecarboxamide, 4-(4-amino-3-fluorophenoxy)-N-(methyl-d3)-, also known as 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide, is a compound of significant interest in medicinal chemistry due to its potential applications in cancer therapy. This compound serves as an intermediate in the synthesis of Regorafenib, a multikinase inhibitor used for treating advanced colorectal cancer and other malignancies. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.

  • Molecular Formula : C13H12FN3O2
  • Molecular Weight : 261.26 g/mol
  • Appearance : White to yellow powder or crystals
  • Stability : Stable and non-reactive under normal conditions of use, storage, and transport .

Synthesis

The synthesis of 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide typically involves several steps:

  • O-Alkylation : Reaction of 4-chlorine-N-methylpyridine-2-formamide with 4-amino-3-fluorophenol.
  • Nitration and Reduction : Various nitration and reduction reactions are employed to modify functional groups and enhance biological activity .

The biological activity of this compound is primarily attributed to its ability to inhibit specific protein kinases involved in cellular signaling pathways. The compound's structure allows it to effectively bind to these targets, leading to modulation of their activity:

  • Protein Kinase Inhibition : The compound inhibits several kinases that play crucial roles in tumor growth and proliferation.
  • Signal Transduction Pathways : By blocking these pathways, the compound can induce apoptosis in cancer cells and inhibit tumor growth .

Anticancer Properties

Research indicates that 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide exhibits potent antitumor activity:

  • In Vitro Studies : The compound has shown effectiveness against various cancer cell lines with abnormalities in fibroblast growth factor receptors (FGFRs). It blocks FGFR activation and downstream signaling at submicromolar concentrations .
  • Case Study : In a study involving multiple cancer cell lines, the compound demonstrated significant cytotoxic effects, particularly against those expressing high levels of FGFRs.

Comparative Biological Activity

A comparison with structurally similar compounds reveals unique biological properties:

Compound NameBiological ActivityReference
RegorafenibMultikinase inhibitor effective against colorectal cancer
4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamidePotent FGFR inhibitor with antitumor effects
Other BenzamidesVariable activities; some exhibit larvicidal properties

Research Findings

Recent studies highlight the potential of 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide in drug development:

  • Antitumor Efficacy : The compound has been linked to significant tumor regression in animal models when used as part of a combination therapy with other anticancer agents.
  • Mechanistic Insights : Molecular docking studies have elucidated the binding modes within the FGFR2 binding site, providing insights into its inhibitory mechanisms .

Properties

IUPAC Name

4-(4-amino-3-fluorophenoxy)-N-(trideuteriomethyl)pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3O2/c1-16-13(18)12-7-9(4-5-17-12)19-8-2-3-11(15)10(14)6-8/h2-7H,15H2,1H3,(H,16,18)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQHJPIPGBODVTG-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NC=CC(=C1)OC2=CC(=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NC(=O)C1=NC=CC(=C1)OC2=CC(=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In the first step 4-amino-3-fluorophenol was treated with potassium tert-butoxide and 4-chloro-N-methyl-2-pyridinecarboxamide was added in N,N-dimethylacetamide to form 4-(4-amino-3-fluorophenoxy)pyridine-2-carboxylic acid methylamide which after extraction was finally treated with 4-chloro-3-(trifluoromethyl)phenyl isocyanate in toluene to form 4{4-[3-(4-chloro-3-trifluoromethylphenyl)-ureido]-3-fluorophenoxy}-pyridine-2-carboxylic acid methylamide which is the compound of formula (I).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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